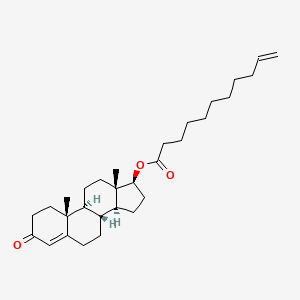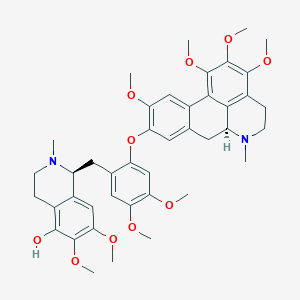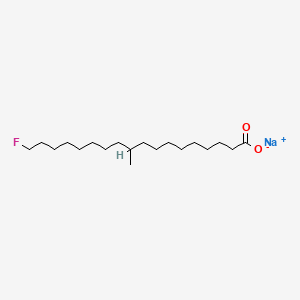
Octadecanoic acid, 18-fluoro-10-methyl-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanoic acid, 18-fluoro-10-methyl-, sodium salt is a synthetic organic compound. It is a derivative of octadecanoic acid, commonly known as stearic acid, with a fluorine atom at the 18th position and a methyl group at the 10th position. The sodium salt form enhances its solubility in water, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 18-fluoro-10-methyl-, sodium salt typically involves the following steps:
Fluorination: Introduction of a fluorine atom at the 18th position of octadecanoic acid. This can be achieved using fluorinating agents such as Selectfluor.
Methylation: Introduction of a methyl group at the 10th position. This can be done using methylating agents like methyl iodide in the presence of a base.
Neutralization: Conversion of the acid to its sodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods
Industrial production methods often involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the methyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products
Oxidation: Formation of 18-fluoro-10-methyl-octadecanoic acid.
Reduction: Formation of 18-fluoro-10-methyl-octadecanol.
Substitution: Formation of 18-chloro-10-methyl-octadecanoic acid.
Applications De Recherche Scientifique
Octadecanoic acid, 18-fluoro-10-methyl-, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cell membranes and its potential as a biomarker.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of octadecanoic acid, 18-fluoro-10-methyl-, sodium salt involves its interaction with cell membranes. The fluorine atom increases the lipophilicity of the compound, allowing it to integrate into lipid bilayers. This can affect membrane fluidity and permeability, influencing various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecanoic acid (Stearic acid): Lacks the fluorine and methyl groups, making it less lipophilic.
18-Fluoro-octadecanoic acid: Similar but lacks the methyl group at the 10th position.
10-Methyl-octadecanoic acid: Similar but lacks the fluorine atom at the 18th position.
Propriétés
Numéro CAS |
462-16-8 |
|---|---|
Formule moléculaire |
C19H36FNaO2 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
sodium;18-fluoro-10-methyloctadecanoate |
InChI |
InChI=1S/C19H37FO2.Na/c1-18(15-11-7-4-5-9-13-17-20)14-10-6-2-3-8-12-16-19(21)22;/h18H,2-17H2,1H3,(H,21,22);/q;+1/p-1 |
Clé InChI |
HBDZVQJAXIWPMG-UHFFFAOYSA-M |
SMILES canonique |
CC(CCCCCCCCC(=O)[O-])CCCCCCCCF.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


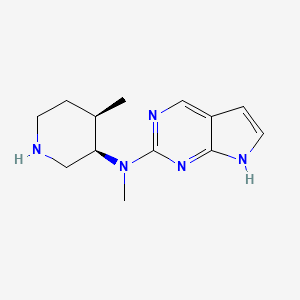
![8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)
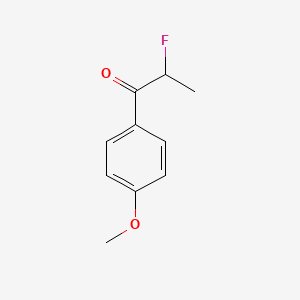
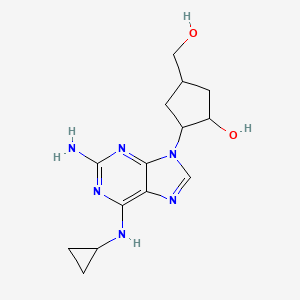
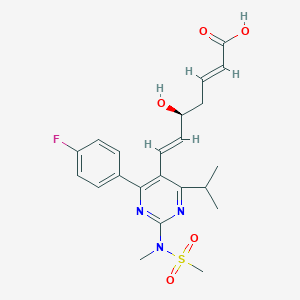
![N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine](/img/structure/B13424250.png)
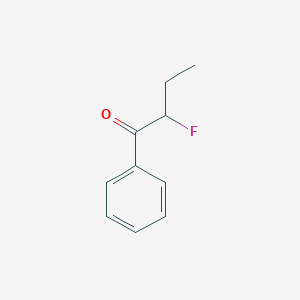
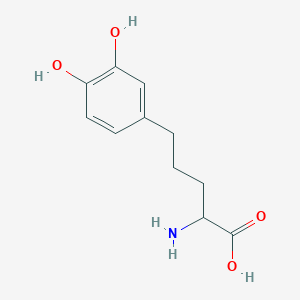

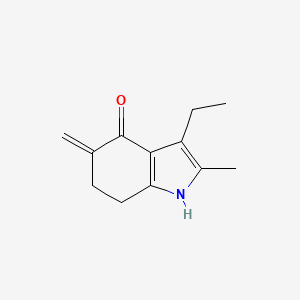
![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
